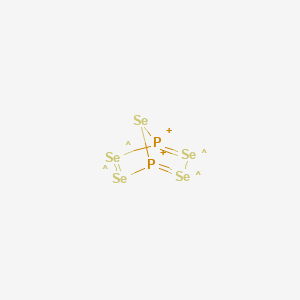
CID 71341071
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compound CID 71341071, also known as N-methyl-2-((4-(6-morpholino-4-oxo-4H-pyran-2-yl)thianthren-1-yl)oxy)-N-(2-(pyridin-2-yl)ethyl)acetamide, is a synthetic organic molecule with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a morpholine ring, a pyran ring, and a thianthrene moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of CID 71341071 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the thianthrene moiety: This is typically achieved through a series of cyclization reactions involving sulfur-containing precursors.
Attachment of the morpholine ring: This step involves nucleophilic substitution reactions where the morpholine ring is introduced.
Formation of the pyran ring: This is achieved through cyclization reactions, often under acidic or basic conditions.
Final assembly: The final compound is synthesized by coupling the intermediate compounds through amide bond formation, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.
Purification techniques: Employing methods like recrystallization, chromatography, and distillation to ensure high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atoms in the thianthrene moiety, forming sulfoxides or sulfones.
Reduction: The compound can be reduced at various functional groups, such as the carbonyl groups in the pyran ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings and the morpholine nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) under controlled temperatures.
Major Products:
Oxidation products: Sulfoxides and sulfones.
Reduction products: Alcohols and amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Chemistry:
Catalysis: this compound can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biology:
Enzyme Inhibition: this compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Cell Signaling: The compound can modulate cell signaling pathways, making it useful in studying cellular processes.
Medicine:
Drug Development: this compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Diagnostics: The compound can be used in diagnostic assays to detect specific biomolecules.
Industry:
Chemical Manufacturing: this compound can be used as an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: The compound’s properties make it a valuable component in the formulation of new drugs.
作用机制
The mechanism by which CID 71341071 exerts its effects involves interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular pathways, affecting processes like metabolism, cell growth, and apoptosis.
相似化合物的比较
N-methyl-2-((4-(6-morpholino-4-oxo-4H-pyran-2-yl)thianthren-1-yl)oxy)-N-(2-(pyridin-2-yl)ethyl)acetamide analogs: These compounds share a similar core structure but differ in functional groups, affecting their reactivity and applications.
Thianthrene derivatives: Compounds with similar thianthrene moieties but different substituents, which can alter their chemical and biological properties.
Uniqueness: CID 71341071 stands out due to its combination of a morpholine ring, a pyran ring, and a thianthrene moiety, which confer unique chemical reactivity and biological activity
属性
CAS 编号 |
133323-68-9 |
|---|---|
分子式 |
P2Se5+2 |
分子量 |
456.8 g/mol |
InChI |
InChI=1S/P2Se5/c3-1-4-6-2(3)7-5-1/q+2 |
InChI 键 |
QVBWIABBRNXSDL-UHFFFAOYSA-N |
规范 SMILES |
[P+]12=[Se][Se]=[P+]([Se]1)[Se]=[Se]2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















